6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran
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Overview
Description
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran is a chemical compound belonging to the class of dibenzo[b,d]pyran-6-ones. These compounds are known for their diverse biological activities and structural complexity. The compound has a molecular formula of C15H12O3 and a molecular weight of 240.258 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing dibenzo[b,d]pyran-6-ones involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is redox-neutral and involves a cascade C–H activation annulation. The reaction conditions typically include the use of [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and PivOH (100 mol%) in methanol at elevated temperatures .
Industrial Production Methods
the synthetic routes involving transition-metal-catalyzed C–H bond activation are promising for scalable production due to their efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for diverse reactivity, particularly in the presence of strong oxidizing or reducing agents .
Common Reagents and Conditions
Common reagents used in the reactions of dibenzo[b,d]pyran-6-ones include quinones, aryl ketone O-acetyl oximes, and transition-metal catalysts such as Rh(III) . The reaction conditions often involve elevated temperatures and specific solvents like methanol .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Rh(III)-catalyzed synthesis can yield various substituted dibenzo[b,d]pyran-6-ones .
Scientific Research Applications
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran has several scientific research applications due to its structural complexity and biological activity. It is used in:
Mechanism of Action
The mechanism of action of 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. The compound is known to undergo C–H activation and C–C bond cleavage, facilitated by transition-metal catalysts like Rh(III) . This mechanism is crucial for its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,8-Dihydroxydibenzo[b,d]pyran-6-one: Known for its biological activity and structural similarity.
3-Hydroxydibenzo[b,d]pyran-6-one: Another compound with similar structural features and biological properties.
6H-2-Chloro-6-methyl-dibenzo[b,d]pyran-6-carboxylic acid: Exhibits high hypolipidemic activity.
Uniqueness
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83359-48-2 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
6-methylbenzo[c]chromene-6-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)18-15/h2-9H,1H3,(H,16,17) |
InChI Key |
FDLSYTBZTBKFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C3O1)C(=O)O |
Origin of Product |
United States |
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